molecular formula C9H8FNS2 B13406377 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl-

2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl-

Cat. No.: B13406377
M. Wt: 213.3 g/mol
InChI Key: PBBHBMXZJDBKQO-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- is a chemical compound belonging to the benzothiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Commonly, the synthesis starts with the reaction of a substituted aniline with carbon disulfide and a halogenated compound, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the fluorine or methyl positions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazine-3(4H)-thione, 4-methyl-: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-: Lacks the methyl group, which may influence its chemical properties and applications.

Uniqueness

The presence of both fluorine and methyl groups in 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- makes it unique, potentially offering a combination of properties not found in other similar compounds. This could include specific reactivity patterns and biological activities.

Properties

Molecular Formula

C9H8FNS2

Molecular Weight

213.3 g/mol

IUPAC Name

5-fluoro-4-methyl-1,4-benzothiazine-3-thione

InChI

InChI=1S/C9H8FNS2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3

InChI Key

PBBHBMXZJDBKQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CSC2=CC=CC(=C21)F

Origin of Product

United States

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